molecular formula C15H18N4O2S B6459088 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline CAS No. 2548988-70-9

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Cat. No. B6459088
CAS RN: 2548988-70-9
M. Wt: 318.4 g/mol
InChI Key: QHTBEOPTTOVUST-UHFFFAOYSA-N
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Description

Quinazoline is a type of organic compound that consists of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). The piperazine moiety is a common structural motif found in many pharmaceuticals and agrochemicals . The cyclopropanesulfonyl group is a type of sulfone, a functional group consisting of a sulfonyl functional group attached to two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can vary widely depending on the specific substituents present on the quinazoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antibacterial Activity

Quinazoline derivatives have demonstrated promising antimicrobial properties. Researchers have investigated the structure-activity relationships (SAR) of various quinazolinone derivatives. Notably, synthesized compounds like (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one exhibited high potency against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Quinazolines and quinazolinones serve as privileged scaffolds in medicinal chemistry. Some quinazoline-derived compounds, such as prazosin, doxazosin, erlotinib, and gefitinib, have been approved as drugs. These compounds are used for treating conditions like benign prostatic hyperplasia, post-traumatic stress disorder, and lung/pancreatic cancers .

Antimalarial Applications

Quinazolines may play a role in antimalarial drug development. Their unique chemical structure offers opportunities for designing effective antimalarial agents.

Mechanism of Action

Target of Action

The primary target of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline interacts with PAK4, inhibiting its activity. This compound has shown significant inhibitory activity against PAK4, with a half-maximal inhibitory concentration (IC50) of less than 1 μM . The inhibition of PAK4 leads to changes in cellular functions, including cell growth, apoptosis, and cytoskeleton functions .

Biochemical Pathways

The inhibition of PAK4 affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways play a crucial role in cellular functions, including cell growth, apoptosis, and cytoskeleton functions . The inhibition of PAK4 can lead to changes in these pathways, affecting the downstream cellular functions .

Result of Action

The inhibition of PAK4 by 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline leads to potent antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line . These results suggest that this compound has the potential for further development as a PAK4 inhibitor for anticancer activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-22(21,12-5-6-12)19-9-7-18(8-10-19)15-13-3-1-2-4-14(13)16-11-17-15/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTBEOPTTOVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]quinazoline

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